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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and managing toxicity

associated with the PIK3CG PROTAC degrader, ARM165, in preclinical animal models. The

following troubleshooting guides and frequently asked questions (FAQs) are designed to

address specific issues that may arise during your in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is ARM165 and what is its mechanism of action?

A1: ARM165 is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to

specifically target and degrade the p110γ catalytic subunit of phosphoinositide 3-kinase

(PI3Kγ), encoded by the PIK3CG gene. By degrading PIK3CG, ARM165 effectively inhibits the

PI3Kγ-Akt signaling pathway, which has been shown to be a promising therapeutic target in

acute myeloid leukemia (AML).[1][2]

Q2: What are the known toxicities of ARM165 in animal models?

A2: Preclinical studies in naive mice have provided initial insights into the toxicity profile of

ARM165. Daily intravenous (IV) injection of 0.051 mg/kg ARM165 for seven consecutive days

did not result in significant changes in overall mouse body weight. However, alterations in

hematopoietic cell fractions in the blood, bone marrow, and spleen were observed, suggesting

a potential for hematological toxicity.[1] As ARM165 is a PI3Kγ inhibitor, researchers should
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also be aware of class-related toxicities observed with other PI3K inhibitors, which can include

gastrointestinal issues, hyperglycemia, and hypertension, depending on the specific isoforms

inhibited.[3][4]

Q3: What are the initial signs of ARM165-related toxicity I should monitor for in my animal

models?

A3: Close monitoring of animals is crucial. Key initial signs of potential toxicity include:

Changes in body weight: While one study showed no significant weight change, any

unexpected weight loss should be considered a sign of toxicity.[1]

Changes in physical appearance and behavior: Look for signs of distress such as ruffled fur,

lethargy, hunched posture, or changes in food and water consumption.

Hematological abnormalities: Monitor for changes in complete blood counts (CBCs),

including white blood cell (WBC) differentials, red blood cell (RBC) counts, and platelet

counts.[1]

Q4: How can I minimize the risk of off-target toxicity with ARM165?

A4: Minimizing off-target toxicity is a key consideration for PROTACs. Strategies include:

Careful dose selection: Start with a dose known to be effective with minimal toxicity, such as

the 0.051 mg/kg daily IV dose reported in mice, and perform dose-escalation studies to

determine the maximum tolerated dose (MTD) in your specific model.[1]

Optimized formulation: Ensure ARM165 is properly formulated to improve solubility and

stability, which can impact its pharmacokinetic and toxicity profiles.

Monitoring for class-related effects: Be aware of the known toxicities of PI3K inhibitors and

monitor relevant physiological parameters.[3][4]
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Observed Issue Potential Cause Recommended Action

Significant weight loss (>15%)

in treated animals.

High dose of ARM165,

formulation issues leading to

poor tolerability, or severe

systemic toxicity.

1. Immediately reduce the

dose or pause dosing. 2. Re-

evaluate the formulation for

solubility and stability.

Consider reformulation with

alternative excipients. 3.

Perform a thorough health

assessment of the animals,

including blood work to check

for organ damage.

Cloudy or precipitated

ARM165 solution upon

preparation.

Poor solubility of ARM165 in

the chosen vehicle.

1. Ensure the use of

appropriate solvents and co-

solvents as recommended by

the supplier. A common vehicle

for PROTACs is a mixture of

DMSO, PEG300, Tween 80,

and saline. 2. Prepare the

formulation fresh before each

use. 3. Gentle warming or

sonication may aid in

dissolution, but be cautious of

compound degradation.

Abnormal hematological

parameters (e.g., neutropenia,

anemia).

On-target or off-target effects

on hematopoietic cells or their

progenitors.[1]

1. Perform regular complete

blood counts (CBCs) with

differentials throughout the

study. 2. Consider reducing the

dose or dosing frequency. 3. In

case of severe

myelosuppression, supportive

care may be necessary.

Elevated liver enzymes (ALT,

AST) or kidney markers (BUN,

creatinine).

Potential for off-target organ

toxicity, a known concern for

some small molecule

inhibitors.[5][6][7]

1. Conduct baseline and

periodic serum biochemistry

analysis. 2. If significant

elevations are observed,
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consider dose reduction and

perform histopathological

analysis of the liver and

kidneys at the end of the study.

Quantitative Data Summary
The following tables summarize key quantitative data related to ARM165 toxicity and PI3Kγ

inhibition.

Table 1: In Vivo Toxicity Profile of ARM165 in Naive Mice[1]

Parameter
Treatment
Group

Dose Route Duration
Observatio
n

Body Weight Naive Mice 0.051 mg/kg IV
7 consecutive

days

No significant

change

compared to

control.

Hematopoieti

c Cells
Naive Mice 0.051 mg/kg IV

7 consecutive

days

Alterations

observed in

blood, bone

marrow, and

spleen.

Note: Specific quantitative data on the percentage change of individual hematopoietic cell

populations were not detailed in the cited source.

Table 2: IC50 Values of Selected PI3Kγ Inhibitors
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Compound PI3Kγ IC50 Notes

TG-100-115 83 nM

Pan-PI3K inhibitor with

significant activity against γ/δ

isoforms.[8]

PI-103 15 nM

Pan-PI3K inhibitor with strong

activity against PI3Kα isoform.

[8]

JN-KI3 3,873 nM
Selectively inhibits PI3Kγ

enzymatic activity.[9]

Note: The IC50 value for ARM165's degradation of PIK3CG is not publicly available in the

same format as inhibitor IC50s. Its activity is primarily as a degrader, not a direct enzymatic

inhibitor in the traditional sense.

Experimental Protocols
Protocol for Intravenous (IV) Administration of ARM165
in Mice
This protocol is a general guideline and should be adapted based on specific experimental

needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

ARM165

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

Sterile 1.5 mL microcentrifuge tubes

Sterile insulin syringes with 28-30 gauge needles

Mouse restrainer

Heat lamp or warming pad
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Procedure:

Formulation Preparation:

Calculate the required amount of ARM165 based on the desired dose and number of

animals.

Dissolve ARM165 in the appropriate volume of DMSO first.

Add PEG300 and Tween 80, vortexing to ensure a homogenous mixture.

Slowly add the saline while vortexing to prevent precipitation.

Visually inspect the final solution for clarity. Prepare fresh daily.

Animal Preparation:

Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the

lateral tail veins.

Injection:

Place the mouse in a restrainer.

Disinfect the tail with an alcohol wipe.

Using an insulin syringe, inject the calculated volume of the ARM165 formulation slowly

into one of the lateral tail veins.

Successful injection is indicated by the blanching of the vein and lack of resistance.

If swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more

proximal site.

Apply gentle pressure to the injection site with gauze after withdrawing the needle.

Post-Injection Monitoring:

Return the mouse to its cage and monitor for any immediate adverse reactions.
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Protocol for Monitoring Hematological Toxicity
Materials:

EDTA-coated microtainer tubes for blood collection

Hematology analyzer

Reagents for flow cytometry analysis of bone marrow and spleen

Procedure:

Blood Collection:

Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at

baseline and at regular intervals during the treatment period.

Collect the blood into EDTA-coated tubes to prevent coagulation.

Complete Blood Count (CBC):

Analyze the blood samples using a hematology analyzer to determine WBC counts (with

differentials for neutrophils, lymphocytes, monocytes, etc.), RBC counts, hemoglobin,

hematocrit, and platelet counts.

Bone Marrow and Spleen Analysis (Terminal Procedure):

At the end of the study, euthanize the mice according to approved IACUC protocols.

Harvest the femurs and tibias to collect bone marrow cells by flushing with appropriate

buffer.

Harvest the spleen and prepare a single-cell suspension.

Perform flow cytometry on bone marrow and spleen cells using antibodies against specific

hematopoietic cell surface markers (e.g., CD3, B220, Gr-1, Mac-1) to quantify different cell

populations.[1]
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Protocol for Necropsy and Histopathological Analysis
Materials:

Dissection tools

10% neutral buffered formalin

Tissue cassettes

Microscope and slides

Procedure:

Necropsy:

Following euthanasia, perform a thorough gross necropsy, examining all major organs for

any visible abnormalities in size, color, or texture.[2][10][11]

Pay close attention to the liver, kidneys, spleen, and bone marrow.

Tissue Collection and Fixation:

Collect samples of major organs (liver, kidneys, spleen, heart, lungs) and any tissues with

gross lesions.

Place the tissues in labeled cassettes and fix them in 10% neutral buffered formalin for at

least 24 hours.[2][5]

Histopathological Processing:

After fixation, process the tissues through graded alcohols and xylene, and embed them in

paraffin wax.

Section the paraffin blocks at 4-5 µm thickness and mount the sections on glass slides.

Staining and Analysis:

Stain the tissue sections with Hematoxylin and Eosin (H&E).
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A qualified pathologist should examine the slides microscopically for any signs of cellular

damage, inflammation, necrosis, or other pathological changes.

Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of ARM165 in the PI3Kγ-Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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